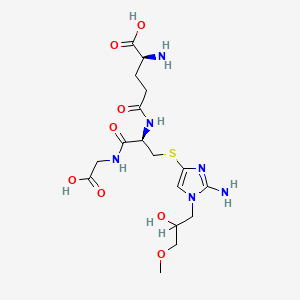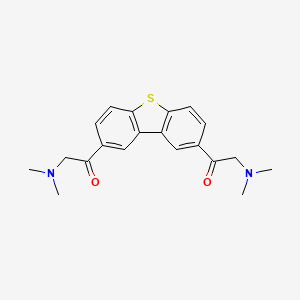
4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a benzamide core, a piperidine ring, and an indole moiety, making it a subject of interest for various biochemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and piperidine intermediates are coupled using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and lutidine to form the desired product.
Chlorination: The final step involves the chlorination of the benzamide moiety using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is particularly interesting due to its presence in many natural products and pharmaceuticals.
Medicine
Medically, 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperidine ring could influence its binding affinity and selectivity. The benzamide group may also play a role in its overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 4-Chloro-N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide
- 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)acetamide
Uniqueness
Compared to similar compounds, 4-Chloro-N-(1-(2-(2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide hydrochloride is unique due to the presence of the 2-methyl group on the indole ring. This modification can significantly alter its biological activity and pharmacological profile, making it a distinct entity in medicinal chemistry research.
属性
CAS 编号 |
35631-01-7 |
|---|---|
分子式 |
C23H27Cl2N3O |
分子量 |
432.4 g/mol |
IUPAC 名称 |
4-chloro-N-[1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H26ClN3O.ClH/c1-16-20(21-4-2-3-5-22(21)25-16)12-15-27-13-10-19(11-14-27)26-23(28)17-6-8-18(24)9-7-17;/h2-9,19,25H,10-15H2,1H3,(H,26,28);1H |
InChI 键 |
AMRNNFLWMKVTQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3CCC(CC3)NC(=O)C4=CC=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)

![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)




